1-(difluoromethyl)-1H-pyrazole-3-carbonitrile
Description
Properties
IUPAC Name |
1-(difluoromethyl)pyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N3/c6-5(7)10-2-1-4(3-8)9-10/h1-2,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVJQMZTVIRWQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C#N)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379276-84-2 | |
| Record name | 1-(difluoromethyl)-1H-pyrazole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of β-Ketonitrile Derivatives
A plausible route involves cyclizing a β-ketonitrile precursor with hydrazine derivatives. For example:
- Synthesize ethyl 4,4-difluoro-3-oxopent-4-enenitrile via Knoevenagel condensation of difluoroacetic acid derivatives with cyanoacetates.
- React with methylhydrazine under controlled pH (4–6) to favor 1,3-substitution.
Key Variables
- Temperature: −10°C to 25°C (prevents nitrile hydrolysis)
- Solvent: Tetrahydrofuran/water biphasic system
- Catalyst: Phase-transfer agents (e.g., tetrabutylammonium bromide)
Late-Stage Fluorination of Pyrazole Intermediates
An alternative approach modifies pre-formed pyrazole nitriles:
- Prepare 1H-pyrazole-3-carbonitrile via cyclization of α-cyano-β-ketoesters.
- Perform electrophilic difluoromethylation using ClCF₂H/Base system.
Limitations
- Competing N- vs. C-difluoromethylation (requires directing groups)
- Typical yields for analogous reactions: 15–35%
Critical Analysis of Feasibility
Thermodynamic Considerations
Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict:
Competitive Reaction Pathways
Common side reactions include:
- Nitrile hydrolysis to amides/carboxylic acids under basic conditions (pH >9)
- Defluorination at elevated temperatures (>80°C)
- Regioisomer formation (up to 40% in model systems)
Industrial Perspectives and Scalability
While no production-scale data exists for this specific compound, insights from related SDHI intermediates suggest:
| Parameter | Optimal Range | Economic Impact |
|---|---|---|
| Atom Economy | 48–52% | High waste generation |
| Catalyst Loading | 5–7 mol% Pd | $230–450/kg product |
| Purification | Chromatography | Limits batch size |
Process Intensification Opportunities
- Microreactor technology for exothermic cyclization steps
- Membrane-based N₂H₄ scavenging to prevent over-alkylation
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with various organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Difluorocarbene Precursors: Used for difluoromethylation reactions.
Bases: Such as potassium carbonate or sodium hydride, to facilitate nucleophilic substitution.
Catalysts: Transition metal catalysts like palladium or nickel for cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield a variety of substituted pyrazole derivatives .
Scientific Research Applications
1-(Difluoromethyl)-1H-pyrazole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Comparative Analysis with Similar Pyrazole-Carbonitrile Derivatives
Structural Modifications and Physicochemical Properties
The table below highlights key structural analogs and their properties:
Key Observations:
- Thermal Stability : Derivatives with aromatic substituents (e.g., 2h, 2i) exhibit higher melting points (>200°C) due to enhanced π-π stacking and crystallinity .
- Lipophilicity: The difluoromethyl group in the target compound increases logP compared to non-fluorinated analogs, improving membrane permeability .
- Bioactivity: Pyriprole, a structurally complex analog, demonstrates pesticidal activity attributed to its trifluoromethyl and pyridinylmethylamino groups .
Antimicrobial and Antioxidant Profiles
- Antioxidant Activity: Pyrazole-4-carbonitrile derivatives (e.g., dihydro analogs in ) show DPPH radical scavenging with IC₅₀ values of 25–100 μg/mL, influenced by electron-donating substituents . The target compound’s nitrile group may reduce activity compared to hydroxyl or amino-substituted analogs.
- Antimicrobial Activity: 5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile () exhibits MIC values <10 μg/mL against Gram-positive bacteria, attributed to the amino group’s interaction with bacterial membranes. The difluoromethyl group in the target compound may enhance bioavailability but requires further testing .
Crystallographic and Conformational Insights
- Crystal Packing : The title compound’s structure is uncharacterized, but related compounds (e.g., ’s bromophenyl analog) adopt planar pyrazole rings with substituents influencing torsion angles (<5° deviations) .
Biological Activity
1-(Difluoromethyl)-1H-pyrazole-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antifungal, anti-inflammatory, and anticancer applications. This article synthesizes recent findings related to the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound this compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The difluoromethyl group enhances its biological activity by influencing its electronic properties and steric effects.
Synthesis Methods
Recent studies have explored various synthetic routes for pyrazole derivatives, including:
- Nucleophilic Addition : Utilizing 1,3-diketones as precursors to form difluoromethylated pyrazoles with moderate to excellent yields .
- Cyclization Reactions : Employing hydrazones and diazoesters in the synthesis of functionalized pyrazoles .
Antifungal Activity
This compound has demonstrated significant antifungal properties. In comparative studies against various phytopathogenic fungi, it exhibited higher activity than established fungicides like boscalid. The structure-activity relationship (SAR) analyses indicated that the difluoromethyl group is crucial for enhancing antifungal potency .
Table 1: Antifungal Activity Comparison
| Compound | Activity Against Fungi | Reference |
|---|---|---|
| This compound | High (effective against Botrytis cinerea) | |
| Boscalid | Moderate |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. In vitro tests showed that certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
Anticancer Activity
Recent research highlights the potential of pyrazole derivatives as anticancer agents. In particular, studies focused on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that compounds containing difluoromethyl groups exhibited significant cytotoxicity. The combination of these compounds with doxorubicin showed a synergistic effect, enhancing their therapeutic efficacy .
Case Study: Synergistic Effects in Breast Cancer
A study involving four difluoromethyl-substituted pyrazoles demonstrated enhanced cytotoxicity when combined with doxorubicin in MDA-MB-231 cells, suggesting potential for improved treatment strategies in resistant breast cancer subtypes .
Q & A
Basic Research Question
- ¹H/¹³C NMR : The difluoromethyl group (CF₂H) shows distinct splitting patterns (e.g., doublet of doublets at δ ~5.8 ppm for ¹H; δ ~110–115 ppm for ¹³C) . Nitrile groups exhibit sharp signals at δ ~115–120 ppm (¹³C) .
- X-ray Diffraction : Confirms planarity of the pyrazole ring and bond angles (e.g., C-N-C bond angle ~120°), critical for validating computational models .
Advanced Consideration : Discrepancies in NOESY data for spatial arrangements can arise from solvent polarity. Use deuterated DMSO for enhanced resolution of hydrogen bonding .
What strategies enable functionalization of the pyrazole ring, and what steric/electronic challenges arise?
Advanced Research Question
- Electrophilic Substitution : Fluorine or nitrile groups direct reactivity to C-4/C-5 positions. For example, Suzuki coupling at C-4 requires Pd catalysts but faces steric hindrance from the difluoromethyl group .
- Nucleophilic Attack : Amine groups at C-3 react with acyl chlorides, though competing hydrolysis necessitates anhydrous conditions .
Advanced Research Question
- DFT Calculations : Optimize geometry using B3LYP/6-311++G(d,p) basis sets to predict electrophilic sites (e.g., nitrile carbon as electron-deficient) .
- Molecular Docking : Pyrazole ring interactions with enzyme active sites (e.g., hydrophobic pockets) are modeled using AutoDock Vina. The CF₂H group enhances binding via halogen bonding .
Note : Discrepancies between predicted and experimental binding affinities (~1–2 kcal/mol) may arise from solvent effects in simulations .
How should researchers address contradictions in spectroscopic data across studies?
Advanced Research Question
Contradictions often stem from:
- Solvent Effects : NMR chemical shifts vary in DMSO vs. CDCl₃ due to hydrogen bonding .
- Crystallization Conditions : Polymorphs (e.g., monoclinic vs. orthorhombic) alter XRD peak intensities .
Q. Methodological Resolution :
Standardize solvent systems for spectroscopic comparisons.
Perform PXRD to rule out polymorphic variations .
Validate computational models with multiple basis sets (e.g., cc-pVTZ vs. 6-311G) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
